molecular formula C15H15BrN2S B14896002 3-(6-Bromo-3-ethyl-2-methylquinolin-4-yl)sulfanylpropanenitrile

3-(6-Bromo-3-ethyl-2-methylquinolin-4-yl)sulfanylpropanenitrile

Cat. No.: B14896002
M. Wt: 335.3 g/mol
InChI Key: QBNDDWFCFOOBGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((6-Bromo-3-ethyl-2-methylquinolin-4-yl)thio)propanenitrile is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are often used in the development of pharmaceuticals. This compound features a quinoline core substituted with a bromo, ethyl, and methyl group, along with a thio-propanenitrile side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((6-Bromo-3-ethyl-2-methylquinolin-4-yl)thio)propanenitrile typically involves multiple steps, starting with the preparation of the quinoline core. Common synthetic routes include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods involve the cyclization of aniline derivatives with various aldehydes and ketones under acidic conditions.

Once the quinoline core is synthesized, it undergoes bromination to introduce the bromo group at the 6th position This is followed by alkylation to add the ethyl and methyl groups

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-((6-Bromo-3-ethyl-2-methylquinolin-4-yl)thio)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromo group can be substituted with other nucleophiles to create different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like thiols, amines, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while substitution reactions can yield a variety of quinoline derivatives with different functional groups.

Scientific Research Applications

3-((6-Bromo-3-ethyl-2-methylquinolin-4-yl)thio)propanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((6-Bromo-3-ethyl-2-methylquinolin-4-yl)thio)propanenitrile involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound may inhibit specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-((6-Bromo-3-ethyl-2-methylquinolin-4-yl)thio)propanenitrile apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C15H15BrN2S

Molecular Weight

335.3 g/mol

IUPAC Name

3-(6-bromo-3-ethyl-2-methylquinolin-4-yl)sulfanylpropanenitrile

InChI

InChI=1S/C15H15BrN2S/c1-3-12-10(2)18-14-6-5-11(16)9-13(14)15(12)19-8-4-7-17/h5-6,9H,3-4,8H2,1-2H3

InChI Key

QBNDDWFCFOOBGM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2C=CC(=CC2=C1SCCC#N)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.